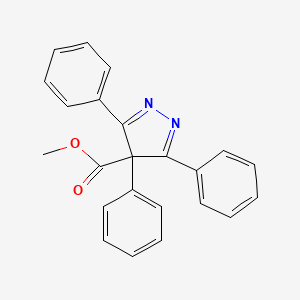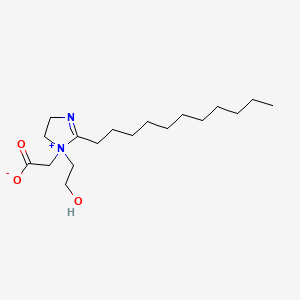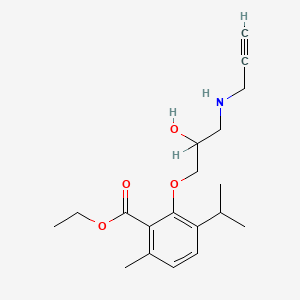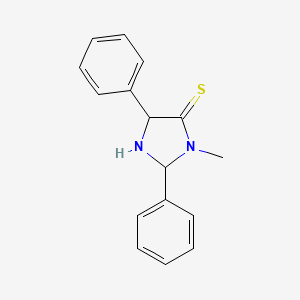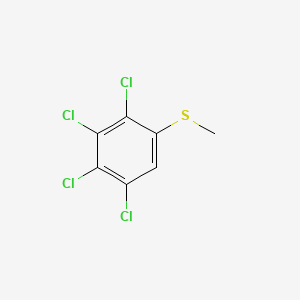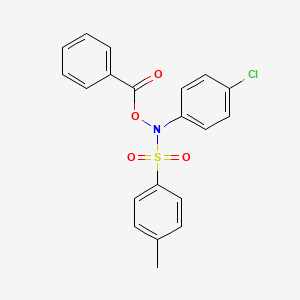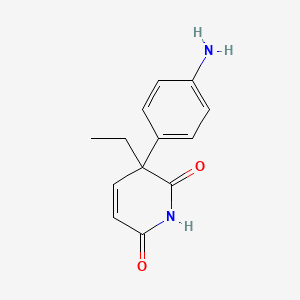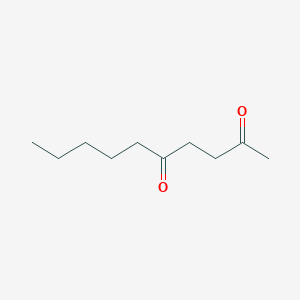
2,5-Decanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Decanedione can be synthesized through various methods. One common approach involves the electrochemical conversion of levulinic acid. This method follows the principles of green chemistry, using aqueous solutions and ambient temperature conditions . The electrochemical process involves the oxidative and reductive conversion of levulinic acid to produce this compound along with other products such as valeric acid and γ-valerolactone .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical synthesis. This method is preferred due to its efficiency and the ability to control reaction conditions precisely. The use of renewable biomass-derived levulinic acid as a starting material makes this process environmentally friendly .
化学反応の分析
Types of Reactions: 2,5-Decanedione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of its two ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used to reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups, often using reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield 2,5-decanediol, while oxidation can produce carboxylic acids .
科学的研究の応用
2,5-Decanedione has several applications in scientific research:
作用機序
The mechanism by which 2,5-Decanedione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s diketone structure allows it to form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. This process can result in cross-linking and denaturation of proteins, affecting their function and leading to various biological effects .
類似化合物との比較
2,5-Hexanedione: Another diketone with a shorter carbon chain.
2,7-Octanedione: A diketone with a slightly longer carbon chain.
Uniqueness of 2,5-Decanedione: this compound’s longer carbon chain compared to similar diketones like 2,5-Hexanedione and 2,7-Octanedione provides it with unique physical and chemical properties. These properties make it particularly useful in industrial applications where specific reactivity and stability are required .
特性
IUPAC Name |
decane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-10(12)8-7-9(2)11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFVJDPTHVIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452506 |
Source


|
| Record name | 2,5-decanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-16-7 |
Source


|
| Record name | 2,5-decanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



